While a specific synthesis protocol for N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea was not identified, analogous N-phenyl-N'-(pyridinyl)urea derivatives can be synthesized via the oxidation of corresponding urea precursors. [ [] ] A potential pathway for synthesizing N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea could involve reacting 5-chloro-2-aminopyridine with 4-isopropylphenyl isocyanate.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: